molecular formula C24H26N4O5S B11364948 N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide

N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide

Cat. No.: B11364948
M. Wt: 482.6 g/mol
InChI Key: VAVZGBZHLRSPJW-UHFFFAOYSA-N
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Description

N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide (let’s call it “Compound X” for brevity) is a complex organic molecule with an intriguing structure. Let’s break it down:

  • Core Structure: : Compound X consists of several functional groups:

    • A thiadiazole ring (1,3,4-thiadiazol-2-yl) at its center.
    • A pyrrolidinone ring (1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl) attached to the thiadiazole.
    • A benzamide group (3,4,5-trimethoxybenzamide) appended to the pyrrolidinone ring.
  • Pharmacophore: : The presence of these diverse functional groups suggests that Compound X may exhibit interesting biological activities. Its structure hints at potential interactions with enzymes, receptors, or other biomolecules.

Preparation Methods

Synthetic Routes:

    Thiadiazole Synthesis:

    Pyrrolidinone Formation:

    Benzamide Attachment:

Industrial Production:

  • Unfortunately, specific industrial-scale production methods for Compound X are not widely documented. research laboratories can synthesize it using the methods mentioned above.

Chemical Reactions Analysis

Compound X likely undergoes various chemical reactions:

    Oxidation: Oxidative processes may modify the thiadiazole or phenyl rings.

    Reduction: Reduction reactions could affect the carbonyl group in the pyrrolidinone ring.

    Substitution: Substituents on the phenyl ring may undergo substitution reactions.

    Common Reagents and Conditions:

Scientific Research Applications

Compound X’s versatility makes it valuable in multiple fields:

    Medicinal Chemistry:

    Chemical Biology:

    Materials Science:

Mechanism of Action

  • Compound X likely interacts with specific molecular targets (e.g., enzymes, receptors) due to its diverse functional groups.
  • Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Similar Compounds:

    Uniqueness of Compound X:

Properties

Molecular Formula

C24H26N4O5S

Molecular Weight

482.6 g/mol

IUPAC Name

N-[5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C24H26N4O5S/c1-13-6-7-17(8-14(13)2)28-12-16(11-20(28)29)23-26-27-24(34-23)25-22(30)15-9-18(31-3)21(33-5)19(10-15)32-4/h6-10,16H,11-12H2,1-5H3,(H,25,27,30)

InChI Key

VAVZGBZHLRSPJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C

Origin of Product

United States

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